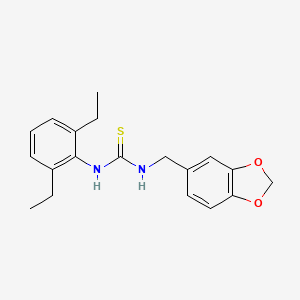

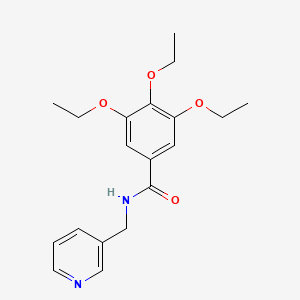

![molecular formula C25H17Br2NO3 B5523553 2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate, also known as BMDP, is a novel psychoactive substance that belongs to the cathinone class of drugs. BMDP has gained popularity in recent years due to its potent stimulant effects and its ability to induce euphoria and increased sociability.

Applications De Recherche Scientifique

Synthesis and Characterization

The compound 2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate, as part of the broader class of benzoylamino derivatives, has been utilized in various synthetic chemistry applications. One notable study involved the use of Methyl 2-benzoylamino-3-dimethylaminopropenoate in synthesizing fused pyranones, leading to derivatives of tetrahydro-2H-1-benzopyran-2-one and isomeric 2H-naphtho[1,2-b]pyran-2-one, among others. This research highlights the compound's utility in creating complex molecular structures with potential applications in material science and pharmaceuticals (Ornik, Čadež, Stanovnik, & Tislér, 1990).

Liquid Crystalline Properties

In another study, the synthesis and characterization of Schiff base-ester central linkage involving a 2,6-disubstituted naphthalene ring system were explored, showcasing the compound's role in developing novel liquid crystalline materials. These materials have significant implications in the development of advanced display technologies and optical devices (Thaker et al., 2012).

Catalysis and Organic Synthesis

The compound has also found applications in catalysis and organic synthesis. For instance, benzoyl chlorides, including derivatives of this compound, have been used with internal alkynes in the presence of an iridium catalyst to produce substituted naphthalenes and anthracenes, showcasing the compound's versatility in synthesizing polycyclic aromatic hydrocarbons, which are crucial in various industrial applications (Yasukawa, Satoh, Miura, & Nomura, 2002).

Material Science and Engineering

In material science, the compound's derivatives have been used to engineer mesomorphic properties, leading to the synthesis of compounds exhibiting enantiotropic nematic and smectic A mesophases. Such studies are foundational for advancing materials with tailored properties for specific applications in electronics, photonics, and thermotropic liquid crystals (Thaker et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[2-(benzamidomethyl)-4,6-dibromophenyl] naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Br2NO3/c26-19-13-18(15-28-24(29)17-8-2-1-3-9-17)23(22(27)14-19)31-25(30)21-12-6-10-16-7-4-5-11-20(16)21/h1-14H,15H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPQTUQIRHJXAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Br2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'~1~,N'~4~-bis[4-(dimethylamino)benzylidene]terephthalohydrazide](/img/structure/B5523485.png)

![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5523489.png)

![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)

![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)

![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)

![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)

![N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)